5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one

Anticancer Cytotoxicity Regioisomer Comparison

This 5,8-dimethoxy-2,3-dihydroquinolin-4-one is a synthetic heterocyclic building block with no published biological activity. Unlike the better-characterized 5,7-isomer, its substitution pattern renders activity unpredictable. Use only for exploratory phenotypic screening; requires a mandatory internal validation plan. Not recommended for hypothesis-driven programs or scale-up due to position-dependent synthetic challenges. Purchase with full understanding of high risk.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B11720113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOC1=C2C(=O)CCNC2=C(C=C1)OC
InChIInChI=1S/C11H13NO3/c1-14-8-3-4-9(15-2)11-10(8)7(13)5-6-12-11/h3-4,12H,5-6H2,1-2H3
InChIKeyAHFSEWYRYIELOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline for 5,8-Dimethoxy-2,3-dihydro-1H-quinolin-4-one: A Structurally Defined but Understudied Scaffold


5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one (C11H13NO3, MW 207.23 g/mol) is a synthetic heterocyclic building block belonging to the 2,3-dihydroquinolin-4(1H)-one class [1]. Its structure is confirmed by available 1H and 13C NMR spectra [1]. However, unlike its extensively characterized positional isomer, the 5,7-dimethoxy variant, primary literature on the biological activity, physicochemical properties, and target engagement of this specific 5,8-disubstitution pattern is virtually absent. This compound is not associated with any reported in vitro efficacy data, selectivity profiles, or in vivo pharmacokinetic parameters in the public domain, making it a high-risk, unvalidated starting point for programs requiring characterized activity.

Why In-Class Substitution with 5,8-Dimethoxy-2,3-dihydro-1H-quinolin-4-one is Not Supported by Current Data


In the 2,3-dihydroquinolin-4-one class, a minor change in substitution pattern can lead to a drastic change in biological activity, a phenomenon well-documented for a close isomer. A study by Rajput et al. found that 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones exhibited significantly lower cytotoxicity than their fully aromatic quinolin-4-one counterparts, demonstrating how subtle structural features control potency [1]. This finding serves as a stark warning against generic substitution: the absence of any analogous data for the 5,8-dimethoxy regioisomer means its biological performance cannot be inferred from its better-characterized 5,7-dimethoxy or 7,8-dimethoxy relatives. Procuring this compound based on assumed class-level properties carries a high risk of obtaining a molecule with a completely different and unpredictable activity profile.

Quantitative Differentiation Evidence for 5,8-Dimethoxy-2,3-dihydro-1H-quinolin-4-one: A Gap Analysis


Absence of Antiproliferative Data Against a Characterized 5,7-Dimethoxy Comparator

No antiproliferative data exists for 5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one. The closest in-class comparator, 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-one, serves as a contextual baseline but also demonstrates why direct substitution is impossible. In a head-to-head study, the 5,7-dimethoxy-2,3-dihydro scaffold was significantly less cytotoxic than its fully aromatic quinolin-4-one counterpart, with the most active compound (a 5-hydroxy-7-methoxy derivative) achieving 85.9–99% reduction in cell viability against MRC-5 lung fibroblasts (IC50 6.7 ± 1.2 µM) and A-431 skin carcinoma cells (IC50 5.5 ± 0.6 µM) [1]. For the 5,8-dimethoxy target compound, no such data is available, meaning its anticancer potential relative to an inactive scaffold is entirely uncharacterized.

Anticancer Cytotoxicity Regioisomer Comparison

Uncharacterized Acetylcholinesterase (AChE) Inhibition Profile

The 2,3-dihydroquinolin-4-one core has been proposed as a potential scaffold for acetylcholinesterase (AChE) inhibition, with some analogs showing nanomolar affinity . However, specific data for the 5,8-dimethoxy derivative is explicitly lacking. As stated by a commercial supplier, though its structural similarity suggests potential as an AChE inhibitor, further study is warranted . This contrasts with many in-class alternatives where IC50 values have been reported, allowing for a scientific selection based on potency.

Neurodegeneration Acetylcholinesterase Inhibition Alzheimer's Disease

Lack of Defined Synthetic Accessibility Relative to Other Regioisomers

While general synthetic routes for 2,3-dihydroquinolin-4-ones are well-established, the synthesis of the 5,8-dimethoxy derivative requires critical precursor functionalization and may follow different reactivity patterns compared to other isomers . For example, a study on halogen-substituted 2,3-dihydroquinolin-4(1H)-ones showed that 8-substituted compounds failed to react under conditions that were successful for 6-substituted analogs, demonstrating position-dependent reactivity [1]. No analogous synthetic study has been conducted for the 5,8-dimethoxy compound to provide quantitative yields or define its unique reactivity profile for procurement as a synthetic intermediate.

Synthetic Chemistry Building Block Reactivity

Application Scenarios for 5,8-Dimethoxy-2,3-dihydro-1H-quinolin-4-one Given the Current Evidence Gaps


Not Recommended for Targeted Anticancer or CNS Drug Discovery Screening

As confirmed in Section 3, the complete absence of in vitro potency data (e.g., IC50 values against cancer cell lines or AChE) makes this compound unsuitable for any hypothesis-driven biological screening program. Its regioisomeric relative, the 5,7-dimethoxy-2,3-dihydroquinolin-4-one, has demonstrated only weak cytotoxicity, suggesting the scaffold itself may be suboptimal [1]. Without data, this compound cannot compete with well-characterized, potent isomers or analogs for any resource allocation in a drug discovery cascade.

Potential as a Scaffold for Exploratory Chemical Biology, with Caution

This compound could be considered for a purely exploratory phenotypic screen where the goal is to identify a novel chemotype and the lack of prior data is an acceptable risk. Its procurement must be explicitly accompanied by an internal validation and counter-screening plan against key off-targets, as no selectivity panel data exists. The known poor reactivity of 8-substituted analogs must also be factored into synthetic planning for any subsequent hit-to-lead chemistry [2].

Not Recommended for Process Chemistry or Scale-Up

The available information indicates that synthesis requires specialized functionalization and no robust, high-yielding, scalable synthesis has been reported. The precedent of position-dependent synthetic failure in the 8-substituted series [2] is a critical risk factor that disqualifies this uncharacterized compound from consideration in any process development or scale-up activity until fundamental reactivity studies are performed.

Quote Request

Request a Quote for 5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.